Cas no 56676-53-0 (3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one)

3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one structure
56676-53-0 structure
Product name:3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No:56676-53-0
MF:C10H9NO2S2
MW:239.31396
CID:945772
PubChem ID:292902

3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
    • 3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
    • 3-(3-Methoxy-phenyl)-2-thioxo-thiazolidin-4-on
    • 3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one
    • 3-(3-methoxy-phenyl)-2-thioxo-thiazolidin-4-one
    • 4-thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-
    • AC1L6IZU
    • AC1Q7FE1
    • CBMicro_008374
    • CTK5A5554
    • NSC159099
    • Oprea1_822022
    • SMSF0008564
    • BIM-0008403.P001
    • CB10989
    • SR-01000221944-1
    • SCHEMBL11118190
    • 56676-53-0
    • SR-01000221944
    • 3-(3-methoxyphenyl)-2-sulfanylidene-thiazolidin-4-one
    • DS-013819
    • AKOS002201772
    • DTXSID00303568
    • NSC-159099
    • Inchi: InChI=1S/C10H9NO2S2/c1-13-8-4-2-3-7(5-8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3
    • InChI Key: RREGYXSCJUSZCE-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(=C1)N2C(=O)CSC2=S

Computed Properties

  • Exact Mass: 239.00757
  • Monoisotopic Mass: 239.007
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.9Ų
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.44
  • Boiling Point: 378.2°C at 760 mmHg
  • Flash Point: 182.5°C
  • Refractive Index: 1.699
  • PSA: 29.54
  • LogP: 2.12490

3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Related Literature

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